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Compound of Interest

Compound Name: 5-Bromoindan-2-ol

Cat. No.: B118872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromoindan-2-ol (C₉H₉BrO). While experimental spectra for this specific compound are not

readily available in public databases, this document outlines the expected spectroscopic

characteristics based on its chemical structure and data from analogous compounds. It also

includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the

characterization of such molecules in a research and drug development context.

Physicochemical Properties
A summary of the known physical and chemical properties of 5-Bromoindan-2-ol is presented

below. This data is essential for sample handling and for the interpretation of analytical results.

Property Value Reference

Molecular Formula C₉H₉BrO --INVALID-LINK--[1]

Molecular Weight 213.07 g/mol --INVALID-LINK--[1]

Melting Point 115-117 °C --INVALID-LINK--[1]

Appearance
Expected to be a solid at room

temperature
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Spectroscopic Data (Expected)
The following tables summarize the anticipated NMR, IR, and MS spectral data for 5-
Bromoindan-2-ol. These predictions are based on the analysis of its structural features and

comparison with similar bromo-substituted indanol derivatives.

¹H NMR (Proton NMR) Spectroscopy
Solvent: CDCl₃ or DMSO-d₆

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.4 d 1H Ar-H

~7.2 dd 1H Ar-H

~7.1 d 1H Ar-H

~4.5 m 1H CH-OH

~3.2 dd 1H CH₂

~2.9 dd 1H CH₂

~2.0 s (broad) 1H OH

¹³C NMR (Carbon NMR) Spectroscopy
Solvent: CDCl₃ or DMSO-d₆
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Chemical Shift (δ, ppm) Assignment

~142 Ar-C

~140 Ar-C

~130 Ar-CH

~128 Ar-CH

~125 Ar-CH

~120 Ar-C-Br

~75 CH-OH

~40 CH₂

IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3500-3200 Strong, Broad O-H stretch (alcohol)

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

1600-1450 Medium-Strong C=C stretch (aromatic ring)

~1050 Strong
C-O stretch (secondary

alcohol)

~600-500 Medium-Strong C-Br stretch

MS (Mass Spectrometry)
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m/z Interpretation

212/214
[M]⁺ molecular ion peak (characteristic 1:1 ratio

for Bromine isotopes ⁷⁹Br and ⁸¹Br)

194/196 [M-H₂O]⁺

133 [M-Br]⁺

115 [M-Br-H₂O]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These

protocols are generalized and can be adapted for the analysis of 5-Bromoindan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a 5 mm NMR tube.

[2]

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended

for better resolution.[3]

¹H NMR Acquisition:

Pulse Program: A standard single-pulse sequence is typically used.

Spectral Width: Set to cover the expected proton chemical shift range (e.g., 0-12 ppm).

Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample

concentration.

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.[2]

¹³C NMR Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b118872?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_Fingerprints_A_Comparative_Guide_to_5_Bromoindole_and_Its_Synthetic_Intermediates.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-1-indanol
https://www.benchchem.com/pdf/Spectroscopic_Fingerprints_A_Comparative_Guide_to_5_Bromoindole_and_Its_Synthetic_Intermediates.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the

spectrum.

Spectral Width: A wider spectral width is needed to cover the carbon chemical shift range

(e.g., 0-220 ppm).

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is required.[2]

Relaxation Delay: A delay of 2 seconds is appropriate.[2]

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Samples (KBr Pellet): Grind a small amount of the solid sample with dry potassium

bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin,

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This method requires minimal sample preparation.[2]

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data

acquisition.[2]

Acquisition:

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.[2]

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.[2]

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.[2]
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Data Processing: A background spectrum (of the empty sample holder or pure KBr pellet) is

recorded and subtracted from the sample spectrum to remove atmospheric and instrumental

interferences.[2]

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source is

used. Electron Ionization (EI) is a common technique for this type of molecule. For softer

ionization, Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed.

Acquisition:

Ionization Mode: Select either positive or negative ion mode, depending on the analyte's

properties.

Mass Range: Set the mass analyzer to scan a range that includes the expected molecular

weight of the compound (e.g., m/z 50-500).

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against

their mass-to-charge ratio (m/z). The molecular ion peak and the fragmentation pattern are

analyzed to confirm the molecular weight and elucidate the structure of the compound.

Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a chemical compound like 5-Bromoindan-2-ol.
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General Workflow for Spectroscopic Characterization

Synthesis and Purification

Spectroscopic Analysis

Data Interpretation and Reporting
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of 5-Bromoindan-2-ol

Purification
(e.g., Recrystallization, Chromatography)

Purity Assessment
(e.g., TLC, Melting Point)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Data Analysis
and Structure Elucidation

Technical Report
and Data Archiving

Click to download full resolution via product page

Workflow for Synthesis and Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118872#spectroscopic-data-of-5-bromoindan-2-ol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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